3-Benzyl-3-azabicyclo[3.1.0]hexane
Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexane is a chemical compound with the CAS Number: 70110-45-1 . It has a molecular weight of 173.26 . The IUPAC name for this compound is 3-benzyl-3-azabicyclo[3.1.0]hexane . It is typically stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Molecular Structure Analysis
The InChI code for 3-Benzyl-3-azabicyclo[3.1.0]hexane is 1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been reported . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Physical And Chemical Properties Analysis
3-Benzyl-3-azabicyclo[3.1.0]hexane is a liquid at room temperature . The compound is typically stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Antitumor Agents
Compounds containing the 3-azabicyclo[3.1.0]hexane framework have been investigated for their potential as antitumor agents . Studies have shown that these compounds exhibit antiproliferative activity against various cancer cell lines, including human erythroleukemia, T lymphocyte, and cervical carcinoma, as well as mouse colon carcinoma . The most effective compounds demonstrated IC50 values in the range of 4.2 to 24.1 μM, indicating a significant potential for cancer treatment.
Pharmaceutical Industry Applications
The 3-azabicyclo[3.1.0]hexyl ring system is recognized for its diverse biological activities and potential in the pharmaceutical industry. It serves as a conformationally constrained bicyclic isostere for the piperidine motif. This structure is found in potent μ opioid receptor antagonists for treating pruritus, ketohexokinase inhibitors for non-alcoholic fatty liver disease, muscarinic receptor antagonists, and T-type calcium channel inhibitors .
Natural Compound Structures
This framework is a valuable structural fragment found in natural compounds. It is utilized in pharmaceuticals and as key intermediates in various chemical syntheses. The presence of the 3-azabicyclo[3.1.0]hexane structure in natural products underlines its importance in medicinal chemistry .
Biological Activity Against Pathogens
The related 1-azabicyclo[3.1.0]hexane ring is a key moiety in natural products with biological activities against bacteria, fungi, and tumors through DNA alkylation. An example is ficellomycin, a dipeptide consisting of L-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure .
Synthesis of Bioactive Compounds
The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes has been developed, showcasing the compound’s role in creating bioactive molecules. The process involves photochemical decomposition of CHF2-substituted pyrazolines, highlighting the compound’s versatility in synthetic organic chemistry .
Fluorinated Group Decoration
Decorating organic molecules with fluorinated groups often affects their physicochemical and biological properties, such as metabolic stability and lipophilicity. The 3-azabicyclo[3.1.0]hexane framework, when modified with fluorinated groups, can significantly impact the properties of pharmaceuticals, agrochemicals, and advanced functional materials .
Mechanism of Action
Target of Action
3-Benzyl-3-azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Mode of Action
The mode of action of 3-ABH derivatives is diverse and depends on the specific derivative and its target. For example, when N-benzyl diynyl amides containing an electron-donating group in the aromatic ring were used as substrates, a cascade reaction was initiated, which included the formation of 3-ABH with rupture of aromaticity, followed by electrophilic vinylation of enol ether .
Safety and Hazards
Future Directions
The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .
properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEHGZOASMRNJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522350 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3-azabicyclo[3.1.0]hexane | |
CAS RN |
70110-45-1 | |
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the "endo-exo conversion" mentioned in one of the papers?
A1: The synthesis of ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, a valuable intermediate, benefits from a specific stereochemical conversion. The term "endo-exo conversion" refers to the change in the spatial arrangement of substituents on the bicyclic ring system. This conversion, facilitated by the organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), ensures the desired stereochemistry (specifically, the α configuration at positions 1, 5, and 6) in the final product, which is crucial for its biological activity.
Q2: Why is (1α, 5α, 6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane considered a "key intermediate" in pharmaceutical synthesis?
A2: (1α, 5α, 6α)-6-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane serves as a versatile building block for constructing more complex molecules with potential therapeutic applications []. Its structure, particularly the presence of the amine group, allows for further chemical modifications. This makes it especially valuable in synthesizing azabicyclo quinolone derivatives, a class of potent antibacterial agents. The specific stereochemistry of the molecule is likely crucial for its ability to interact with biological targets and elicit the desired pharmacological effects.
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